1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine
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Overview
Description
1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine is an organic compound with the molecular formula C17H25BrN2O2 and a molecular weight of 369.3 g/mol . This compound is a piperidine derivative, which is often used as an intermediate in the synthesis of various pharmaceuticals and research chemicals .
Preparation Methods
The synthesis of 1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine typically involves the reaction of N-(tert-Butoxycarbonyl)-4-piperidone with 4-bromoaniline . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine is used in various scientific research applications, including:
Pharmaceutical Research: It serves as an intermediate in the synthesis of potential drug candidates.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms.
Medicinal Chemistry: Researchers use it to develop new therapeutic agents.
Industrial Applications: It is employed in the production of fine chemicals and other specialized compounds.
Mechanism of Action
The mechanism of action of 1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:
1-Boc-4-(4-bromo-phenylamino)-piperidine: Another piperidine derivative with similar applications.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research.
Properties
CAS No. |
887587-06-6 |
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Molecular Formula |
C17H25BrN2O2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
tert-butyl 3-[(4-bromoanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-4-5-13(12-20)11-19-15-8-6-14(18)7-9-15/h6-9,13,19H,4-5,10-12H2,1-3H3 |
InChI Key |
XFCAEYKWEOVRFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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